(+)-Alantolactone

描述

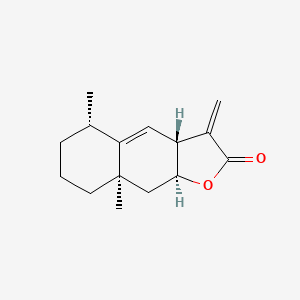

Structure

2D Structure

属性

IUPAC Name |

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYOCNNSUAQNS-AGNJHWRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877864 | |

| Record name | ALANTOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-43-0, 1407-14-3 | |

| Record name | (+)-Alantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alantolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALANTOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Helenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (+)-Alantolactone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of (+)-alantolactone, a bioactive sesquiterpene lactone, covering its primary natural sources and detailed methodologies for its extraction, isolation, and purification. Quantitative data is presented to compare the efficacy of various protocols, and key biological signaling pathways affected by alantolactone are visualized to support further research and development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in the plant kingdom, particularly within the Asteraceae family. The most significant and commercially utilized source is Elecampane (Inula helenium L.), where it is concentrated in the roots and rhizomes[1][2]. Along with its isomer, isoalantolactone, it is a major bioactive constituent of the plant's essential oil[3].

Other documented plant sources include:

-

Inula racemosa

-

Inula japonica

-

Aucklandia lappa (synonym Saussurea costus)

-

Radix inulae

The concentration of alantolactone and isoalantolactone can vary based on the plant's geographical origin, subspecies, and the specific extraction method employed.

Extraction and Isolation Methodologies

The isolation of this compound from plant material involves two primary stages: extraction from the raw biomass and subsequent purification to separate it from its isomer and other phytochemicals. Due to their structural similarity, separating alantolactone from isoalantolactone is a significant challenge in the purification process.

Several methods have been optimized for extracting sesquiterpene lactones from Inula species. The choice of method impacts both the yield and purity of the final extract.

-

Conventional Solvent Extraction (Maceration & Heat Reflux): These are traditional methods involving the soaking or boiling of plant material in a solvent. While straightforward, they often require long extraction times and may be less efficient than modern techniques.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. It has been shown to be more efficient than conventional maceration.

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. It is noted for being significantly faster than both heat reflux and UAE.

-

Supercritical Fluid Extraction (SFE): This green technology uses supercritical CO2 as a solvent. It is highly tunable and efficient, and a subsequent freezing purification step can significantly increase the concentration of the target lactones.

Once a crude extract is obtained, chromatographic techniques are essential for isolating pure this compound.

-

Preparative Thin-Layer Chromatography (TLC): A method used for isolating small quantities of compounds. After applying the crude extract to a plate, the separated compounds can be scraped off for recovery.

-

Column Chromatography: This is the most common method for large-scale purification. Silica gel is a standard stationary phase. To improve the challenging separation of alantolactone and isoalantolactone, silica gel impregnated with silver nitrate (AgNO₃) is highly effective. The silver ions interact differently with the isomers, allowing for their separation.

-

Crystallization: Repeated crystallization from a suitable solvent system, such as 75% aqueous methanol, can be used to isolate pure isoalantolactone from a mixture, which indirectly aids in the purification of the remaining alantolactone-rich fraction.

Quantitative Data Summary

The yield of this compound is highly dependent on the source material and the extraction technique. The following tables summarize reported quantitative data.

Table 1: Content of Alantolactone & Isoalantolactone in Inula Species

| Plant Species & Subspecies | Plant Part | Compound(s) | Content (% w/w or mg/g) | Reference |

| Inula helenium subsp. turcoracemosa | Roots | Alantolactone/Isoalantolactone Mixture | 1.63% (w/w) | |

| Inula helenium | Roots | Alantolactone | 31.83 mg/g | |

| Inula helenium | Roots | Isoalantolactone | 21.25 mg/g | |

| Inula helenium (SFIH Fraction) | Roots | Alantolactone | 256.71 mg/g | |

| Inula helenium (SFIH Fraction) | Roots | Isoalantolactone | 322.62 mg/g | |

| Inula racemosa (SFE Extract) | Roots | Alantolactone | 39.9% (of extract) | |

| Inula racemosa (SFE Extract) | Roots | Isoalantolactone | 46.5% (of extract) |

Table 2: Comparison of Extraction Methods for Alantolactone & Isoalantolactone from I. helenium

| Extraction Method | Solvent | Time | Temperature | Yield (Alantolactone) | Yield (Isoalantolactone) | Reference |

| Microwave-Assisted (MAE) | 80% Ethanol | 120 seconds | 50°C | 31.83 mg/g | 21.25 mg/g | |

| Heat Reflux | 80% Ethanol | 60 minutes | N/A | Lower than MAE | Lower than MAE | |

| Ultrasound-Assisted (UAE) | 70% Ethanol | 30 minutes | Room Temp. | Higher than 24h Maceration | Higher than 24h Maceration | |

| Maceration | 70% Ethanol | 24 hours | Room Temp. | Lower than 30min UAE | Lower than 30min UAE |

Detailed Experimental Protocols

Adapted from a 2012 study.

-

Material Preparation: Dry the roots of Inula helenium and grind them into a fine powder, sifting through a 140-mesh sieve.

-

Extraction: Mix 1.0 g of the powdered plant material with 15 mL of 80% ethanol solution in a suitable microwave-transparent vessel.

-

Microwave Irradiation: Place the vessel in a microwave extractor and irradiate for 120 seconds at a constant temperature of 50°C.

-

Sample Recovery: After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Analysis: The resulting extract can be concentrated and analyzed by HPLC to quantify the yield of alantolactone and isoalantolactone. The reported optimal conditions yielded 31.83 ± 2.08 mg/g of alantolactone.

Adapted from a 2012 study.

-

Material Preparation: Use 0.5 g of dried, powdered Inula helenium root.

-

Extraction: Place the plant material in an Erlenmeyer flask with 10 mL of 70% aqueous ethanol (for a solid/solvent ratio of 1:20 w/v).

-

Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for 30 minutes. Maintain the temperature at 25 ± 1°C by periodically adding ice to the bath.

-

Sample Recovery: Filter the extract. To prepare for analysis, remove the solvent under vacuum. Dissolve the concentrated extract in 10 mL of water and perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).

-

Purification: Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude lactone fraction for GC or HPLC analysis.

Adapted from a 2017 study.

-

Stationary Phase Preparation: Prepare silica gel impregnated with silver nitrate. The specific ratio is not detailed but typically involves dissolving AgNO₃ in a solvent, mixing with silica gel, and then evaporating the solvent.

-

Column Packing: Pack a chromatography column with the prepared AgNO₃-impregnated silica gel.

-

Sample Loading: Dissolve the crude chloroform extract (obtained via Soxhlet extraction) in a minimal amount of the initial mobile phase.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of dichloromethane.

-

Fraction Collection: Collect fractions and monitor by TLC. This compound is reported to elute in the pure hexane fractions, while isoalantolactone elutes later in a 5% dichloromethane in hexane mixture.

Visualized Data: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for obtaining pure this compound from its natural source.

Caption: General workflow for this compound isolation.

This compound exerts its biological effects, including anticancer activities, by modulating several critical intracellular signaling pathways. The compound has been shown to inhibit tumor angiogenesis by targeting the VEGFR2 pathway and to induce apoptosis by inhibiting the NF-κB signaling cascade.

Caption: Inhibition of VEGFR2 and NF-κB pathways by Alantolactone.

References

An In-depth Technical Guide to (+)-Alantolactone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. Particular emphasis is placed on its mechanisms of action, including the modulation of critical signaling pathways implicated in cancer and inflammation, such as STAT3, NF-κB, and MAPK. This document also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesquiterpene lactone belonging to the eudesmanolide class of natural products.[1][2] Its chemical structure is characterized by a decalin ring system fused to a γ-lactone ring containing an exocyclic α-methylene group, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | [3][4] |

| Synonyms | Alant camphor, Helenine, Inula camphor, Eupatal | [5] |

| Chemical Formula | C₁₅H₂₀O₂ | |

| Molecular Weight | 232.32 g/mol | |

| CAS Number | 546-43-0 | |

| Melting Point | 76-79 °C | |

| Boiling Point | 275 °C | |

| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water (38.39 mg/L at 25°C) | |

| Appearance | White to beige crystalline powder |

Pharmacological Properties and Mechanism of Action

This compound exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. Its anticancer activity is mediated through the targeting of multiple signaling cascades.

A primary mechanism of this compound's anticancer effect is the selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 phosphorylation at tyrosine 705, which in turn prevents its dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

This compound also exerts its anticancer and anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κBα (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes that promote inflammation and cell survival.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (+)-Alantolactone: A Pharmacological Profile

For Immediate Release

Shanghai, China – November 29, 2025 – (+)-Alantolactone, a naturally occurring sesquiterpene lactone, is emerging as a compound of significant interest to the scientific and drug development community. Possessing a wide range of pharmacological activities, its potent anticancer and anti-inflammatory properties are paving the way for novel therapeutic strategies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex molecular interactions.

Antiproliferative and Cytotoxic Activity

This compound exhibits potent cytotoxic effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies, demonstrating its efficacy in inhibiting cancer cell growth.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SW480 | Colorectal Cancer | 21.63 | [1] |

| SW1116 | Colorectal Cancer | 18.14 | [1] |

| MCF-7 | Breast Cancer | 35.45 (24h), 24.29 (48h) | [2] |

| A549 | Lung Adenocarcinoma | 5 (for ICAM-1 inhibition) | [3] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade.

| Apoptotic Marker | Cell Line | Effect | Quantitative Change | Citation |

| Bax/Bcl-2 Ratio | HepG2 (Liver Cancer) | Increased | Time-dependent increase | [4] |

| MCF-7 (Breast Cancer) | Increased | Significant upregulation of Bax, downregulation of Bcl-2 | ||

| Cleaved Caspase-3 | HepG2 (Liver Cancer) | Increased | Time-dependent activation | |

| MCF-7 (Breast Cancer) | Increased | Concentration-dependent increase | ||

| Cleaved Caspase-12 | MCF-7 (Breast Cancer) | Increased | Concentration-dependent increase |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is primarily mediated through the inhibition of key inflammatory signaling pathways.

| Cytokine | Cell/Model System | Effect | IC50/Effective Concentration | Citation |

| TNF-α | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified | |

| IL-6 | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified | |

| IL-1β | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified |

Molecular Mechanisms of Action: Key Signaling Pathways

The pharmacological effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

STAT3 Signaling Pathway

This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. It has been shown to suppress both constitutive and inducible STAT3 activation at tyrosine 705. The inhibition of STAT3 phosphorylation leads to a downstream cascade of events culminating in apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, is another key target of this compound. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

MAPK and PI3K/Akt Signaling Pathways

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival. It can activate the p38 MAPK pathway, which is involved in apoptosis induction, while inhibiting the pro-survival PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, Cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Drug Administration: Randomize mice into control and treatment groups. Administer this compound (e.g., intraperitoneally or orally) at various doses.

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to induce apoptosis and suppress inflammation through the modulation of key signaling pathways like STAT3, NF-κB, MAPK, and PI3K/Akt highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the capabilities of this potent molecule. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety for the treatment of cancer and inflammatory diseases.

References

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alantolactone suppresses human osteosarcoma through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Alantolactone: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which (+)-Alantolactone (ALT), a natural sesquiterpene lactone, exerts its anticancer effects. Derived from plants such as Inula helenium, ALT has garnered significant attention for its potential as a therapeutic agent.[1][2] This document synthesizes current research on its core mechanisms of action, including the induction of reactive oxygen species (ROS), modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols and quantitative data are provided to support further research and development.

Core Mechanism of Action: An Overview

This compound employs a multi-targeted approach to inhibit cancer cell proliferation and survival. The primary mechanism involves the induction of excessive intracellular Reactive Oxygen Species (ROS), which creates a state of oxidative stress that cancer cells cannot overcome.[3][4][5] This ROS overload triggers a cascade of downstream events, including the inhibition of key oncogenic signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.

Induction of Oxidative Stress

A hallmark of Alantolactone's anticancer activity is its ability to selectively increase ROS levels in cancer cells. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative insults. ALT disrupts the delicate redox balance in tumor cells through mechanisms such as the depletion of glutathione (GSH) and the inhibition of thioredoxin reductase (TrxR). This surge in ROS leads to extensive oxidative DNA damage, exemplified by the accumulation of 8-oxoG (oxidized guanine), and subsequently triggers cell death pathways. The pro-oxidant effect of ALT is central to its downstream effects on signaling, apoptosis, and cell cycle.

References

- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sesquiterpene Lactones: A Focus on Alantolactone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sesquiterpene lactones (STLs) are a diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant scientific interest due to their broad spectrum of biological activities. Among these, Alantolactone, a prominent eudesmane-type STL isolated from the roots of Inula helenium, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the biological activities of Alantolactone and related STLs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, detailing the modulation of key signaling pathways including NF-κB, STAT3, PI3K/Akt, and MAPK. This guide summarizes quantitative pharmacological data, provides detailed experimental protocols for key assays, and presents visual representations of the intricate signaling networks involved, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Sesquiterpene lactones are characterized by a 15-carbon backbone arranged into a lactone ring, and their structural diversity contributes to their wide array of pharmacological effects.[1] For centuries, plants containing STLs have been utilized in traditional medicine to treat a variety of ailments, from inflammation to infections.[2] Modern scientific investigation has begun to validate these traditional uses, identifying specific STLs like Alantolactone as potent bioactive molecules with therapeutic potential.[3] Alantolactone, in particular, has been shown to exhibit significant cytotoxic effects against various cancer cell lines, to possess potent anti-inflammatory properties, and to have activity against a range of microbial pathogens. This guide aims to consolidate the current scientific knowledge on the biological activities of Alantolactone, providing a technical resource for its further investigation and potential clinical translation.

Biological Activities of Alantolactone

Anticancer Activity

Alantolactone has demonstrated potent anticancer activity across a wide range of cancer cell lines, including but not limited to breast, lung, osteosarcoma, and leukemia. Its cytotoxic effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion.

Table 1: Anticancer Activity of Alantolactone (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | 48 | |

| MDA-MB-231 | Breast Cancer | 40 | Not Specified | |

| BT-549 | Breast Cancer | Not Determined | 48/72 | |

| MCF-7 | Breast Cancer | Not Determined | 48/72 | |

| 143B | Osteosarcoma | 4.251 | Not Specified | |

| MG63 | Osteosarcoma | 6.963 | Not Specified | |

| U2OS | Osteosarcoma | 5.531 | Not Specified | |

| NCI-H1299 | Lung Cancer | ~20 (viability reduced to 63.92%) | 24 | |

| Anip973 | Lung Cancer | ~20 (viability reduced to 86.61%) | 24 | |

| HL60 | Leukemia | 3.26 | 72 | |

| K562 | Leukemia | 2.75 | 72 | |

| HL60/ADR (drug-resistant) | Leukemia | 3.28 | 72 | |

| K562/A02 (drug-resistant) | Leukemia | 2.73 | 72 | |

| HUVEC | Endothelial Cells | 14.2 | Not Specified |

Anti-inflammatory Activity

Alantolactone exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This activity is primarily achieved through the suppression of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Alantolactone and its Derivatives (IC50 values)

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 1β-Hydroxy Alantolactone | NO Production Inhibition | RAW 264.7 | 5.61 | |

| Derivative 2 | NO Production Inhibition | RAW 264.7 | 36.1 | |

| Derivative 3 | NO Production Inhibition | RAW 264.7 | 46.5 | |

| Derivative 4 | NO Production Inhibition | RAW 264.7 | 39.6 |

Antimicrobial Activity

Emerging evidence suggests that Alantolactone possesses antimicrobial properties against a variety of pathogens, including bacteria and fungi. While the exact mechanisms are still under investigation, they are thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table 3: Antimicrobial Activity of Alantolactone (MIC values)

| Organism | Activity | MIC (µg/mL) | Reference |

| Candida albicans | Antifungal | 72 | |

| Other Candida species | Antifungal | 72 |

Molecular Mechanisms of Action: Signaling Pathways

Alantolactone's diverse biological activities are orchestrated through its interaction with multiple intracellular signaling pathways that are often deregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Alantolactone has been shown to be a potent inhibitor of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

References

Preliminary In Vitro Studies of (+)-Alantolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Alantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention in preclinical cancer research. A growing body of in vitro evidence suggests its potential as a potent anti-cancer agent across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic and apoptotic effects, underlying molecular mechanisms, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

This compound has demonstrated significant dose- and time-dependent cytotoxic effects on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| MCF-7 | Breast Cancer | 35.45 | 24 | [1] |

| 24.29 | 48 | [1] | ||

| MDA-MB-231 | Breast Cancer | 13.3 | 48 | [2] |

| BT-549 | Breast Cancer | Not explicitly stated, but potent effects observed | 48 | [2] |

| HepG2 | Liver Cancer | Not explicitly stated, but dose-dependent apoptosis observed | 12 | [3] |

| RKO | Colorectal Cancer | Not explicitly stated, but dose-dependent viability inhibition observed | 24, 48, 72, 96 | |

| NCI-H1299 | Lung Cancer | Not explicitly stated, but decreased viability observed | Not specified | |

| Anip973 | Lung Cancer | Not explicitly stated, but decreased viability observed | Not specified | |

| A549 | Lung Cancer | Not explicitly stated, but proliferation inhibited | 12 |

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This has been consistently observed across multiple cancer cell lines through various experimental assays.

| Cell Line | Apoptotic Effects | Method of Detection | Citation |

| MCF-7 | Increased percentage of apoptotic cells, cleavage of caspase-3 and -12. | Hoechst 33258 staining, Annexin V-FITC/PI double staining, Western blot. | |

| HepG2 | Dose-dependent induction of apoptosis, activation of caspase-3. | Not specified | |

| RKO | Dose- and time-dependent induction of apoptosis, activation of caspase-3 and -9. | TUNEL assay, Western blot. | |

| A549 | Triggering of oxidative stress-mediated apoptosis. | Not specified |

Molecular Mechanisms of Action

The pro-apoptotic and cytotoxic effects of this compound are attributed to its modulation of several key signaling pathways and cellular processes.

Generation of Reactive Oxygen Species (ROS) and Glutathione (GSH) Depletion

A central mechanism of this compound is the induction of oxidative stress through the generation of ROS and the depletion of intracellular glutathione (GSH), a critical antioxidant. This redox imbalance disrupts cellular homeostasis and triggers apoptotic signaling.

Inhibition of STAT3 Signaling Pathway

This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to decreased STAT3 nuclear translocation and inhibition of its downstream target genes involved in cell survival and proliferation.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is another significant target of this compound. It has been shown to decrease the nuclear expression of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

Mitochondrial Dysfunction

This compound induces mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential (MMP). This event is a critical step in the intrinsic apoptotic pathway. Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, 80 µM) for different time points (e.g., 24 and 48 hours).

-

MTT Addition: Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein. For nuclear protein extraction, use a specialized kit.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Measurement of Mitochondrial Membrane Potential (MMP)

This assay assesses the integrity of the mitochondrial membrane.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Stain the cells with a fluorescent probe such as Rhodamine 123 or JC-1.

-

Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of MMP.

Measurement of Intracellular ROS

This assay quantifies the levels of reactive oxygen species within the cells.

-

Cell Treatment: Treat cells with this compound.

-

Staining: Stain the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione in the cells.

-

Cell Treatment: Treat cells with this compound for various time points.

-

Sample Preparation: Prepare cell lysates.

-

Assay: Use a commercially available GSH assay kit to determine the concentration of GSH, often through a colorimetric or fluorometric method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: A typical experimental workflow for the in vitro study of this compound.

Conclusion

The preliminary in vitro studies presented in this guide strongly suggest that this compound is a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis through multiple interconnected mechanisms, including the generation of oxidative stress and the inhibition of key pro-survival signaling pathways like STAT3 and NF-κB, highlights its potential for further development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate future research aimed at further elucidating the anti-neoplastic activities of this compelling molecule. Further investigations, including in vivo studies and combination therapies, are warranted to fully realize the therapeutic potential of this compound in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Plant Extracts Containing Alantolactone and Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alantolactone and Isoalantolactone, two isomeric sesquiterpene lactones of significant interest in pharmacology and drug development. Found in a variety of medicinal plants, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document details their natural sources, quantitative data from various extraction methods, comprehensive experimental protocols, and the molecular pathways they modulate.

Natural Sources of Alantolactone and Isoalantolactone

Alantolactone and Isoalantolactone are predominantly found in plants belonging to the Asteraceae (Compositae) family.[1][2] The most well-documented source is Elecampane (Inula helenium), where these compounds are major constituents of the roots and rhizomes.[1][3]

Other notable plant sources include:

-

Inula japonica

-

Inula racemosa (Pushkarmula)

-

Aucklandia lappa (synonym of Saussurea costus)

-

Radix inulae (Tu-Mu-Xiang)

-

Inula royleana

-

Rudbeckia subtomentosa

These compounds are key active ingredients in several traditional medicine systems, including Traditional Chinese Medicine, Tibetan, and Ayurvedic practices, where they are used for respiratory ailments, digestive issues, and to eliminate parasites.

Quantitative Analysis of Alantolactone and Isoalantolactone

The yield of Alantolactone and Isoalantolactone is highly dependent on the plant source, subspecies, geographical location, and the extraction methodology employed. Various techniques have been optimized to maximize the extraction efficiency.

Below is a summary of quantitative yields from Inula helenium roots using different extraction methods.

| Extraction Method | Solvent | Key Parameters | Alantolactone Yield (mg/g) | Isoalantolactone Yield (mg/g) | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1g sample, 15mL solvent, 120s, 50°C | 31.83 ± 2.08 | 21.25 ± 1.37 | |

| Microwave-Assisted Extraction (MAE) | 100% Ethanol | 300W power, 5 min, 30:1 liquid/solid ratio | 54.99 ± 0.11 | 48.40 ± 0.19 | |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 min, room temperature | Higher or equal to maceration | Higher or equal to maceration | |

| RP-HPLC Quantification | Methanol:Water (60:40) | Isocratic elution | 1.6338 ± 0.0198 % (w/w) of combined isomers | ||

| SFIH Fraction | Ethanol | UPLC-UV analysis | 256.71 ± 0.44 | 322.62 ± 0.64 |

Note: Yields can vary significantly. The data presented is from specific studies under optimized conditions. SFIH refers to the sesquiterpene lactone-rich fraction of Inula helenium L.

Methodologies and Experimental Protocols

Detailed and reproducible protocols are critical for the study of Alantolactone and Isoalantolactone. The following sections provide methodologies for their extraction, isolation, quantification, and for assessing their biological activity.

Extraction Protocols

a) Microwave-Assisted Extraction (MAE) This method is noted for being more efficient and time-saving compared to conventional techniques.

-

Plant Material: Dried and powdered roots of Inula helenium, sifted to a fine mesh (e.g., 140 mesh).

-

Solvent: 80-100% Ethanol has been shown to be optimal.

-

Procedure:

-

Mix 1 g of the plant powder with 15-30 mL of the ethanol solution in a microwave-safe vessel.

-

Apply microwave radiation for 120 seconds at 50°C or for 5 minutes at 300 W power.

-

After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

-

The supernatant (extract) is then collected for analysis.

-

b) Ultrasound-Assisted Extraction (UAE) UAE is another efficient method that uses ultrasonic waves to disrupt plant cell walls, enhancing extraction at lower temperatures.

-

Plant Material: 0.5 g of powdered Inula helenium roots.

-

Solvent: 10 mL of 70% aqueous Ethanol (solid/solvent ratio of 1:20).

-

Procedure:

-

Combine the plant material and solvent in an Erlenmeyer flask.

-

Place the flask in an ultrasonic bath for 30 minutes.

-

Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.

-

Filter the extract. The solvent is then removed under vacuum.

-

The concentrated extract is redissolved in water and further extracted with diethyl ether to obtain a crude lactone fraction.

-

c) Maceration (Conventional Method)

-

Plant Material: 0.5 g of powdered Inula helenium roots.

-

Solvent: 10 mL of 70% aqueous Ethanol.

-

Procedure:

-

Combine the plant material and solvent.

-

Allow the mixture to stand for 24 hours at room temperature.

-

Filter the extract for subsequent analysis.

-

Isolation and Purification Protocol

Separating the isomeric pair of Alantolactone and Isoalantolactone can be challenging due to their similar chromatographic properties.

-

Initial Extraction: Perform a large-scale extraction using methanol with a magnetic stirrer for 6 hours at 50°C.

-

Solvent Partitioning: After evaporating the methanol, the crude extract is further extracted with n-hexane to isolate the less polar compounds, including the target lactones.

-

Chromatography:

-

Preparative Thin-Layer Chromatography (TLC): The n-hexane fraction can be subjected to preparative TLC to isolate the mixture of Alantolactone and Isoalantolactone.

-

Silica Gel with Silver Nitrate: For separating the isomers, chromatography on silica gel impregnated with silver nitrate can be effective.

-

Crystallization: Pure Isoalantolactone can be isolated by repeated crystallization from 75% aqueous methanol.

-

Quantification Protocol (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and accurate method for quantifying these compounds.

-

HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, degasser, and a photodiode array or UV detector.

-

Column: A C18 column (e.g., 200x4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid solution (50:50, v/v) or methanol and water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30°C.

-

Quantification: External standard method. A calibration curve is established using pure standards of Alantolactone and Isoalantolactone. The concentration in the plant extract is determined by comparing the peak areas to the standard curve.

Caption: Workflow for Quantification of Alantolactone and Isoalantolactone.

Biological Activity Assay Protocol (Apoptosis Induction)

This protocol describes a typical in vitro experiment to assess the apoptosis-inducing effects of the compounds on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., pancreatic PANC-1, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in plates and treated with varying concentrations of Isoalantolactone (e.g., 20 and 40 µM) for a specified time (e.g., 24 hours).

-

Cell Cycle Analysis (Flow Cytometry):

-

Harvest the treated cells and wash with phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol overnight at 4°C.

-

Wash the cells twice with PBS.

-

Stain the cells with a solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle phase distribution and identify the sub-G1 peak indicative of apoptosis.

-

-

Western Blot for Apoptosis Markers:

-

Lyse the treated cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in Bax and cleaved caspase-3 and a decrease in Bcl-2 would indicate apoptosis induction.

-

Mechanisms of Action and Signaling Pathways

Alantolactone and Isoalantolactone exert their biological effects, particularly their anticancer activity, by modulating multiple cellular signaling pathways that are often deregulated in cancer.

Induction of Apoptosis

Both compounds are potent inducers of apoptosis (programmed cell death) in various cancer cell lines. They primarily act through the intrinsic (mitochondrial) pathway .

-

Mechanism: They cause a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. This process is also regulated by the Bcl-2 family of proteins, where the compounds increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.

Caption: Intrinsic Apoptosis Pathway induced by Alantolactone & Isoalantolactone.

Inhibition of Pro-inflammatory and Pro-survival Pathways

a) NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is crucial for inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Alantolactone has been shown to inhibit this pathway.

-

Mechanism: Alantolactone suppresses the phosphorylation of IκBα (inhibitor of κB) and IKK (IκB kinase). This prevents the degradation of IκBα, which normally sequesters the NF-κB (p65/p50) complex in the cytoplasm. By keeping the complex inactive in the cytoplasm, Alantolactone prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB Signaling Pathway by Alantolactone.

b) PI3K/Akt and Wnt Signaling Pathways Isoalantolactone has been found to inhibit pancreatic cancer cell proliferation by modulating the PI3K/Akt and Wnt signaling pathways.

-

Mechanism: In pancreatic cancer models, Isoalantolactone inhibits the EGF-PI3K-Skp2-Akt signaling axis. It dephosphorylates both AMPK and Akt, which are key kinases in cell proliferation and survival. Concurrently, it inhibits the canonical Wnt pathway, which is also critical for cancer cell growth.

Conclusion and Future Directions

Alantolactone and Isoalantolactone are highly promising bioactive compounds derived from natural plant sources, most notably Inula helenium. Their potent anticancer and anti-inflammatory activities are attributed to their ability to modulate multiple critical signaling pathways, including apoptosis, NF-κB, and PI3K/Akt. The efficient extraction and quantification methods detailed in this guide provide a solid foundation for further research.

Future studies should focus on clinical trials to validate the therapeutic efficacy and safety of these compounds in humans. Further investigation into their specific intracellular targets and the development of synthetic derivatives could lead to the creation of novel and more potent therapeutic agents for a range of diseases, particularly cancer.

References

(+)-Alantolactone as a potential therapeutic agent for cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Alantolactone (ALT), a sesquiterpene lactone primarily isolated from the roots of Inula helenium L., has emerged as a compound of significant interest in cancer research.[1][2][3] Traditionally used in herbal medicine, recent scientific investigations have unveiled its potent cytotoxic effects against a wide array of cancer cell lines.[2][4] This technical guide provides a comprehensive overview of the current state of research on this compound as a potential therapeutic agent for cancer, focusing on its mechanisms of action, preclinical data, and the experimental methodologies used to elucidate its anticancer properties.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting key signaling pathways crucial for cancer cell survival and proliferation, and promoting the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A hallmark of this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of several key molecular players in the apoptotic cascade.

-

Mitochondrial Pathway: ALT induces apoptosis via the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner proteins that dismantle the cell. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further shifting the balance towards cell death.

-

Reactive Oxygen Species (ROS) Generation: A significant mechanism underlying ALT-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to oxidative stress, causing damage to cellular components, including DNA. The accumulation of ROS can trigger the mitochondrial apoptotic pathway and is a key initiator of ALT's cytotoxic effects. The apoptotic effect can be blocked by the ROS inhibitor N-acetylcysteine (NAC).

Inhibition of Key Signaling Pathways

This compound has been shown to selectively target and inhibit several signaling pathways that are constitutively active in many cancers and play a critical role in tumor growth, survival, and metastasis.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancer cells, promoting cell proliferation and preventing apoptosis. This compound is a potent inhibitor of STAT3 activation. It suppresses both constitutive and inducible STAT3 activation at tyrosine 705, prevents its translocation to the nucleus, and inhibits its DNA-binding activity. This inhibition is mediated, at least in part, by the promotion of STAT3 glutathionylation and is influenced by protein tyrosine phosphatases (PTPs).

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cancer cell survival, proliferation, and inflammation. ALT effectively suppresses the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the active NF-κB subunits p50 and p65, thereby blocking the transcription of NF-κB target genes that promote cancer progression. In some contexts, ALT has been shown to directly target IKKβ kinase activity.

-

p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by ALT. Activation of the p38 MAPK pathway has been linked to the induction of apoptosis and suppression of migration in breast cancer cells treated with ALT.

-

PI3K/Akt Pathway: Evidence suggests that ALT can attenuate the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines and its in vivo efficacy in preclinical models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Colorectal Cancer | SW480 | 21.63 | 24 | |

| Colorectal Cancer | SW1116 | 18.14 | 24 | |

| Breast Cancer | MDA-MB-231 | 13.3 | 48 | |

| Breast Cancer | BT-549 | 9.9 - 17.1 | 48 | |

| Breast Cancer | MCF-7 | 19.4 - 39.6 | 48 | |

| Ovarian Cancer | SKOV-3 | 32 | 24 |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |

| Human Breast Xenograft | Not Specified | Not Specified | In vivo administration | Inhibited tumor growth | |

| Glioblastoma | Not Specified | 10 mg/kg and 20 mg/kg daily | Intraperitoneal injection | Not Specified | |

| Breast Cancer | Not Specified | 5 mg/kg | Intraperitoneal injection | Not Specified | |

| Prostatic Cancer | Not Specified | 50 mg/kg once daily | Oral gavage | Not Specified | |

| Triple-Negative Breast Cancer | Not Specified | 15 mg/kg and 30 mg/kg once daily | Oral gavage | Inhibited tumor growth | |

| Cervical Cancer Xenograft (HeLa) | Balb/C nude mice | Not Specified | Not Specified | Significantly reduced tumor weight and volume | |

| Colorectal Cancer Xenograft | Not Specified | Not Specified | Not Specified | Stronger antitumor activity in combination with oxaliplatin |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used in the study of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA and can only enter cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice or SCID mice) are typically used.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered via various routes, such as intraperitoneal injection or oral gavage, at specified doses and schedules.

-

Tumor Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as a therapeutic agent for cancer through its multifaceted mechanisms of action. Its ability to induce apoptosis and inhibit critical cancer-promoting signaling pathways, such as STAT3 and NF-κB, makes it a promising candidate for further development. Preclinical studies have shown its efficacy in various cancer models, both in vitro and in vivo.

Future research should focus on several key areas:

-

Clinical Trials: To date, there is a lack of clinical trial data for this compound. Rigorous clinical studies are necessary to evaluate its safety, tolerability, and efficacy in cancer patients.

-

Pharmacokinetics and Bioavailability: Further studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ALT to optimize its delivery and therapeutic window.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance. For instance, ALT has been shown to sensitize pancreatic cancer cells to EGFR inhibitors and enhance the chemosensitivity of lung cancer cells to doxorubicin.

-

Derivative Synthesis: The development of novel derivatives of this compound could enhance its potency, selectivity, and pharmacokinetic properties.

References

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]

- 3. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction of (+)-Alantolactone from Inula helenium

Introduction

Inula helenium, commonly known as elecampane, is a medicinal plant rich in bioactive sesquiterpene lactones, most notably the isomeric pair (+)-Alantolactone and Isoalantolactone.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4] Alantolactone, in particular, has been studied for its ability to suppress the activation of STAT3, a key signaling pathway in cell proliferation.[4] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the roots of Inula helenium, intended for researchers, scientists, and professionals in drug development. The protocols cover various methods, including conventional solvent extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology and parameters used. The following table summarizes quantitative data from various published protocols, offering a comparative overview of different techniques.

| Extraction Method | Solvent System | Solid:Liquid Ratio (g:mL) | Temperature (°C) | Duration | This compound Yield | Reference |

| Microwave-Assisted (MAE) | 80% Ethanol | 1:15 | 50 | 120 seconds | 31.83 ± 2.08 mg/g (plant) | |

| Ultrasound-Assisted (UAE) | 70% Ethanol | 1:20 | 25 | 30 minutes | 18.04 mg/g (plant) | |

| Maceration (for rich fraction) | Methanol, then n-hexane | Not specified | Room Temp | 12 hours | 256.71 ± 0.44 mg/g (fraction) | |

| Maceration (Conventional) | 70% Ethanol | Not specified | 25 ± 2 | 24 hours | 5.56 mg/g (extract) | |

| Maceration (Conventional) | Methanol | Not specified | 50 | 6 hours | 1.63% w/w (plant) |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol describes a rapid and efficient method for extracting Alantolactone using microwave energy, which reduces extraction time and solvent consumption.

Materials:

-

Dried and powdered roots of Inula helenium (sifted through 140 mesh)

-

80% Ethanol (v/v) in distilled water

-

Microwave extraction system

-

Round bottom flask (300 mL)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of the finely powdered Inula helenium root sample.

-

Transfer the sample to a 300 mL round bottom flask.

-

Add 15 mL of 80% ethanol solution to the flask, creating a solid-to-liquid ratio of 1:15 (g/mL).

-

Secure the flask in the microwave extraction system.

-

Irradiate the mixture for 120 seconds at a constant temperature of 50°C.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract to separate the plant residue from the liquid supernatant.

-

Wash the residue with a small volume of 80% ethanol to ensure complete recovery.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified or analyzed directly via HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures.

Materials:

-

Dried and powdered roots of Inula helenium

-

70% Ethanol (v/v) in distilled water

-

Diethyl ether (Et₂O)

-

Ultrasonic bath

-

Erlenmeyer flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 0.5 g of the powdered Inula helenium root material.

-

Place the sample in an Erlenmeyer flask.

-

Add 10 mL of 70% ethanol, achieving a solid-to-solvent ratio of 1:20 (w/v).

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes. Maintain a constant temperature of 25°C by adding ice to the bath periodically.

-

Filter the extract and remove the solvent under vacuum.

-

Dissolve the concentrated extract in 10 mL of water.

-

Perform a liquid-liquid extraction by partitioning with diethyl ether (3 x 10 mL).

-

Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude lactone fraction.

-

The resulting extract is ready for quantification. For higher yields, the extraction process (steps 2-4) can be repeated up to three times on the plant residue.

Protocol 3: Conventional Maceration for Sesquiterpene Lactone-Rich Fraction

This method involves a two-step solvent extraction to first obtain a crude extract with methanol, followed by partitioning with a non-polar solvent to isolate a fraction rich in sesquiterpene lactones.

Materials:

-

Dried and powdered roots of Inula helenium

-

Methanol

-

n-Hexane

-

Distilled water

-

Sonication and stirring equipment (e.g., magnetic stirrer)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Extract the powdered root of Inula helenium with methanol for 12 hours, including a 2-hour sonication period at room temperature.

-

Filter the methanol extract and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel and partition it with n-hexane.

-

Collect the n-hexane fraction, which contains the less polar sesquiterpene lactones.

-

Concentrate the n-hexane fraction at room temperature using a rotary evaporator to yield the sesquiterpene lactone-rich fraction (SFIH). This fraction will have a high concentration of Alantolactone and Isoalantolactone.

Protocol 4: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a validated method for the quantification of this compound in the obtained extracts.

Materials and Equipment:

-

HPLC system with a quaternary pump, photodiode array (PDA) detector, and autosampler.

-

C18 column (e.g., 5 µm, 250 mm x 4.6 mm).

-

HPLC-grade methanol and water.

-

Alantolactone analytical standard.

-

Syringe filters (0.45 µm).

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the Alantolactone standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards at different concentrations (e.g., 0.01 to 0.2 mg/mL).

-

Sample Preparation: Dissolve a known weight of the dried extract in methanol to a final known volume (e.g., 10.0 mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The relationship should be linear (r² > 0.999).

-

Inject the prepared sample solutions.

-